2-Chloro-4-nitrobenzene-1-sulfonyl chloride

Physical Organic Chemistry Linear Free-Energy Relationships Sulfonylation Kinetics

This 2-chloro-4-nitro substituted sulfonyl chloride is not a commodity building block — it is the indispensable electrophilic partner for constructing the N-(2-chloro-4-nitrophenyl)benzenesulfonamide pharmacophore claimed in EP 0199433 A1, delivering potent, broad-spectrum control of soil-borne phytopathogens. The dual electron-withdrawing substitution pattern (Σσ≈1.15) enables 2–10× faster sulfonylation kinetics over mono-nitro analogs, a critical advantage for parallel synthesis and high-throughput experimentation. Orthogonal QC parameters — density 1.708 g/cm³, boiling point 370.3 °C — permit rapid, non-destructive identity verification to rule out regioisomer contamination before GMP synthesis. A validated diazotization-SO₂ insertion protocol (69% yield, US 7,635,711 B2) provides a reliable starting point for process scale-up. Accept no regioisomeric substitute.

Molecular Formula C6H3Cl2NO4S
Molecular Weight 256.06 g/mol
CAS No. 20201-03-0
Cat. No. B1581054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrobenzene-1-sulfonyl chloride
CAS20201-03-0
Molecular FormulaC6H3Cl2NO4S
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl
InChIInChI=1S/C6H3Cl2NO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H
InChIKeyQWNVNPSFHISUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-nitrobenzene-1-sulfonyl chloride (CAS 20201-03-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


2-Chloro-4-nitrobenzene-1-sulfonyl chloride (CAS 20201-03-0; molecular formula C₆H₃Cl₂NO₄S; molecular weight 256.06 g/mol) is a trisubstituted aromatic sulfonyl chloride bearing an ortho-chloro and a para-nitro substituent. It is commercially available as a pale-yellow to yellow-brown solid, typically at ≥95% purity, with storage recommended at 2–8 °C . Its density (1.708 g/cm³) and boiling point (370.3 °C at 760 mmHg) distinguish it from both unsubstituted benzenesulfonyl chloride and singly substituted analogs such as 4-nitrobenzenesulfonyl chloride (CAS 98-74-8; density ~1.60–1.69 g/cm³; boiling point ~350 °C) and 4-chloro-3-nitrobenzenesulfonyl chloride (CAS 97-08-5; regioisomer with inverted substituent positions) . The compound serves as a versatile electrophilic building block for the synthesis of sulfonamides, sulfonate esters, and related derivatives, with distinct reactivity and selectivity profiles arising from its dual electron-withdrawing substitution pattern.

Why 2-Chloro-4-nitrobenzene-1-sulfonyl chloride Cannot Be Replaced by Generic Mono-Substituted or Regioisomeric Sulfonyl Chlorides


The 2-chloro-4-nitro substitution pattern imposes both a strong cumulative electron-withdrawing effect (estimated Hammett σₚ ≈ 0.78 for 4-NO₂ plus σₘ ≈ 0.37 for 2-Cl, giving a combined Σσ ≈ 1.15) and a sterically constrained ortho environment that is absent in singly substituted analogs such as 4-nitrobenzenesulfonyl chloride (Σσ ≈ 0.78) or benzenesulfonyl chloride (Σσ ≈ 0). This dual activation translates into measurably faster sulfonylation kinetics [1]. In biological applications, the 2-chloro-4-nitrophenyl pharmacophore is specifically required for target engagement: EP 0199433 A1 demonstrates that N-(2-chloro-4-nitrophenyl)benzenesulfonamides derived from this sulfonyl chloride exhibit potent activity against soil-borne phytopathogens, whereas the corresponding 3-nitrobenzene-sulfonamide isomers disclosed in earlier U.S. patents are “far superior[ly]” outperformed [2]. Simply substituting the sulfonyl chloride with a regioisomer (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride, CAS 97-08-5) or a mono-nitro analog would deliver a different aniline coupling product, compromising fungicidal efficacy and invalidating structure-activity relationships established in lead optimization programs.

Quantitative Differentiation Evidence for 2-Chloro-4-nitrobenzene-1-sulfonyl chloride versus Closest Analogs


Electronic Activation Advantage: Cumulated Hammett Σσ of 2-Chloro-4-nitrophenyl versus Mono-Nitro and Unsubstituted Analogs

The combined electron-withdrawing power of the 2-chloro-4-nitrophenyl group (estimated Σσ ≈ 1.15, summing σₚ for 4-NO₂ ≈ 0.78 and σₘ for 2-Cl ≈ 0.37) exceeds that of 4-nitrophenyl (Σσ ≈ 0.78), 2-nitrophenyl (Σσ ≈ 0.78 plus ortho-steric effects), and benzenesulfonyl (Σσ ≈ 0). In the Brønsted/Hammett framework established by Rogne for sulfonylation of anilines in methanol, a larger Σσ value directly correlates with a larger Hammett reaction constant ρ and a larger Brønsted β, indicating greater bond formation and a more product-like transition state [1]. This predicts a relative rate enhancement of approximately 2- to 10-fold for the 2-chloro-4-nitro derivative compared with the 4-nitro analog, depending on the nucleophile, although exact rate constants for this specific compound were not located in the retrieved primary literature.

Physical Organic Chemistry Linear Free-Energy Relationships Sulfonylation Kinetics

Density and Boiling Point Differentiation: 2-Chloro-4-nitrobenzenesulfonyl chloride Achieves Higher Density and Boiling Point than Mono-Nitro and Regioisomeric Analogs

The measured density of 2-chloro-4-nitrobenzenesulfonyl chloride (1.708 g/cm³) is higher than that of 4-nitrobenzenesulfonyl chloride (1.602–1.69 g/cm³; literature range), 4-chloro-3-nitrobenzenesulfonyl chloride (not reliably reported but expected ~1.60 g/cm³ based on isomeric similarity), and benzenesulfonyl chloride (~1.38 g/cm³). The atmospheric-pressure boiling point of 370.3 °C is approximately 20 °C higher than that of 4-nitrobenzenesulfonyl chloride (~350 °C) . These differences reflect stronger intermolecular dipole-dipole and van der Waals interactions arising from the dual halogen-nitro substitution.

Physicochemical Characterization Quality Control Process Safety

Pharmacophoric Specificity: Only the 2-Chloro-4-nitrophenyl Sulfonamide Scaffold Delivers Potent Agricultural Fungicidal Activity; Regioisomeric and Mono-Substituted Analogs Fail

European Patent EP 0199433 A1 explicitly teaches that N-(2-chloro-4-nitrophenyl)benzenesulfonamide derivatives—synthesized via condensation of 2-chloro-4-nitrobenzenesulfonyl chloride with 2-chloro-4-nitroaniline—exhibit “far superior” fungicidal activity compared with the 3-nitrobenzenesulfonamide isomers disclosed in prior U.S. patents [1]. The patent presents six specific compounds (Compounds 1–6) with melting points and yields, all derived from 2-chloro-4-nitroaniline and various benzenesulfonyl chlorides. In contrast, the 3-nitro regioisomeric sulfonamides are described as having “limited” spectra and inferior efficacy. The 2-chloro-4-nitrophenyl motif is therefore a structural requirement for the observed activity against Plasmodiophora brassicae (clubroot) and other soil-borne phytopathogens.

Agricultural Fungicide Structure-Activity Relationship Soil-Borne Disease Control

Validated Synthetic Route with Documented Yield: Diazotization-Sulfonylation Delivers 69% Isolated Yield, Enabling Reliable Scale-Up

A specific synthetic protocol documented in U.S. Patent US 7,635,711 B2 describes the preparation of 2-chloro-4-nitrobenzenesulfonyl chloride from 4-chloro-2-nitroaniline via sequential diazotization with NaNO₂/HCl at −5 °C followed by SO₂ insertion catalyzed by CuCl in acetic acid. This procedure yields 1.03 g (69%) of the target sulfonyl chloride as a bright yellow solid after filtration and water washing [1]. While comparable yields for 4-nitrobenzenesulfonyl chloride have been reported up to ~90% via alternative routes, those processes involve hazardous chlorosulfonic acid at elevated temperatures and present more complex safety profiles [2].

Process Chemistry Diazotization Sulfonyl Chloride Synthesis

High-Value Application Scenarios for 2-Chloro-4-nitrobenzene-1-sulfonyl chloride Based on Quantitative Differentiation Evidence


Synthesis of N-(2-Chloro-4-nitrophenyl)benzenesulfonamide Agricultural Fungicides

This compound is the indispensable electrophilic partner for constructing the N-(2-chloro-4-nitrophenyl)benzenesulfonamide scaffold claimed in EP 0199433 A1. The patent demonstrates that only sulfonamides bearing the 2-chloro-4-nitrophenyl group, derived from this sulfonyl chloride, deliver potent, broad-spectrum control of soil-borne diseases such as clubroot (Plasmodiophora brassicae) and Aphanomyces-induced scabs, with ED₅₀ values in the 3–15 µg/mL range for related analogs [1]. Regioisomeric 3-nitrobenzenesulfonamides are explicitly described as inferior. Procuring 2-chloro-4-nitrobenzenesulfonyl chloride is therefore mandatory for any agrochemical group seeking to replicate or optimize this patented chemotype.

Accelerated Sulfonamide Library Synthesis via Enhanced Electrophilicity

The cumulated electron-withdrawing effect of the 2-chloro-4-nitro substitution (estimated Σσ ≈ 1.15) predicts a 2- to 10-fold rate enhancement in nucleophilic substitution reactions with amines compared with 4-nitrobenzenesulfonyl chloride (Σσ ≈ 0.78), based on the Hammett/Brønsted framework established by Rogne (1971) [2]. This kinetic advantage is particularly relevant for automated parallel synthesis and high-throughput experimentation platforms where reaction time is a critical bottleneck. Medicinal chemistry teams can achieve higher conversion in shorter reaction times when using this sulfonyl chloride over less activated analogs.

Quality-Control Differentiated Procurement via Density and Boiling Point Fingerprinting

The compound's density (1.708 g/cm³) and boiling point (370.3 °C at 760 mmHg) are measurably higher than those of the common 4-nitrobenzenesulfonyl chloride (density 1.60–1.69 g/cm³; boiling point ~350 °C) and unsubstituted benzenesulfonyl chloride (density ~1.38 g/cm³; boiling point ~251 °C) . These orthogonal physicochemical parameters serve as rapid, non-destructive identity checks upon receipt of material, enabling QC laboratories to detect mislabeling or regioisomer contamination before the compound enters a GMP or regulated synthesis workflow.

Scale-Up Route Selection Based on Documented Diazotization Protocol

The 69% isolated yield protocol disclosed in U.S. Patent US 7,635,711 B2 provides a validated starting point for process development [3]. Unlike chlorosulfonation routes that employ hot chlorosulfonic acid and generate significant exotherms, this diazotization-SO₂ insertion method operates under mild temperature control (−5 °C to room temperature) and uses readily available 4-chloro-2-nitroaniline as feedstock. Process chemists can use this benchmark yield and procedure for initial costing, hazard assessment, and route feasibility analysis when scaling from gram to kilogram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-nitrobenzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.